(E)-methyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
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Properties
IUPAC Name |
methyl (2E)-7-methyl-3-oxo-5-phenyl-2-[(4-propan-2-ylphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-15(2)18-12-10-17(11-13-18)14-20-23(28)27-22(19-8-6-5-7-9-19)21(24(29)30-4)16(3)26-25(27)31-20/h5-15,22H,1-4H3/b20-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQPDMFXSQWJMM-XSFVSMFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=N1)C4=CC=CC=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)C(C)C)/SC2=N1)C4=CC=CC=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antitumor, antimicrobial, and other pharmacological effects, based on recent research findings.
Chemical Structure and Properties
The structure of this compound features a thiazolo[3,2-a]pyrimidine core, which is known for its potential in medicinal chemistry. The presence of various substituents such as the isopropyl group enhances its biological profile. The compound's molecular formula is CHNOS.
Antitumor Activity
Recent studies have highlighted the antitumor properties of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:
- Cytotoxicity against M-HeLa cells : The compound exhibited high efficacy against cervical adenocarcinoma cells (M-HeLa), showing a lower cytotoxicity towards normal liver cells (Chang liver) .
- Comparison with Reference Drugs : In some studies, the cytotoxicity of related thiazolo compounds was found to be two times higher than that of standard chemotherapeutics such as Sorafenib .
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial effects . Compounds similar to our target compound showed moderate antibacterial activity against various pathogens. For example:
- Screening Results : Several derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
Acetylcholinesterase Inhibition
The potential of thiazolo[3,2-a]pyrimidines as acetylcholinesterase inhibitors has been explored due to their implications in treating neurodegenerative diseases. The structure-activity relationship (SAR) indicates that modifications can enhance inhibition potency .
Case Study 1: Cytotoxicity Evaluation
A study evaluated a series of thiazolo[3,2-a]pyrimidine derivatives for their cytotoxic effects on MCF-7 (breast cancer) and Hutu80 (duodenal adenocarcinoma) cell lines. The results indicated that certain modifications significantly improved selectivity and potency against cancer cells while maintaining low toxicity to normal cells .
Case Study 2: Antimicrobial Screening
In another investigation, a range of thiazolo derivatives were synthesized and tested against common bacterial strains. The results showed that specific structural features contributed to enhanced antimicrobial activity compared to established antibiotics .
Research Findings Summary Table
Q & A
Q. Key Variables :
- Aldehyde substituents (e.g., 4-isopropyl vs. 2,4,6-trimethoxy) influence reaction efficiency and crystal quality .
- Extended reflux times (>10 hours) may improve yield but risk decomposition .
Basic: How is the compound structurally characterized?
Answer:
Structural elucidation relies on:
- X-ray crystallography : Reveals a flattened boat conformation of the pyrimidine ring (C5 deviation: 0.224 Å) and a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings .
- Bond lengths : Critical bonds include N1–C9 (1.292 Å) and O1–C3 (1.211 Å), consistent with conjugated systems .
- Spectroscopy :
- IR : Peaks at ~1,710 cm⁻¹ (C=O stretch) and ~1,220 cm⁻¹ (C–O ester) .
- NMR : Methyl groups appear as singlets at δ 2.24–2.37 ppm, and aromatic protons resonate between δ 6.5–8.0 ppm .
Advanced: How can synthetic conditions be optimized for higher yield or enantiomeric purity?
Answer:
Optimization strategies include:
- Catalyst screening : Replace sodium acetate with pyrrolidine or DBU to enhance cyclization efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
- Temperature control : Lower reflux temperatures (e.g., 80°C vs. 110°C) reduce side reactions .
- Chiral resolution : Use chiral stationary phases in HPLC to isolate enantiomers, critical for bioactivity studies .
Advanced: What biological mechanisms are hypothesized for this compound?
Answer:
The thiazolo[3,2-a]pyrimidine scaffold is associated with:
- Enzyme inhibition : Potential inhibition of kinases or topoisomerases due to planar aromatic systems interacting with ATP-binding pockets .
- Antimicrobial activity : Enhanced by electron-withdrawing substituents (e.g., 4-CN) that disrupt bacterial membrane integrity .
- Assay design :
Advanced: How do substituent variations resolve contradictions in bioactivity data?
Answer:
Substituent effects are analyzed via structure-activity relationship (SAR) studies :
- Electron-donating groups (e.g., 4-OCH₃): Increase solubility but reduce antimicrobial potency .
- Steric effects : Bulky groups (e.g., 2,4,6-trimethoxy) hinder target binding, lowering IC₅₀ values .
- Case study : Replacing 4-isopropyl with 4-bromo improves anticancer activity (IC₅₀: 12 μM vs. 45 μM) due to enhanced halogen bonding .
Advanced: How does computational modeling enhance understanding of its activity?
Answer:
- Docking simulations : Use crystal structure data (e.g., PDB ID from ) to model interactions with EGFR or COX-2 .
- DFT calculations : Predict charge distribution and reactive sites (e.g., C2–C3 double bond as an electrophilic hotspot) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize synthetic targets .
Basic: What purification techniques are effective for this compound?
Answer:
- Recrystallization : Ethyl acetate/ethanol (3:2) yields high-purity crystals (mp 427–428 K) .
- Column chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent removes unreacted aldehydes .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve E/Z isomers .
Advanced: How does E/Z isomerism impact physicochemical and biological properties?
Answer:
- Stability : The E-isomer is thermodynamically favored due to reduced steric hindrance .
- Bioactivity : Z-isomers exhibit 3–5× lower antimicrobial activity, likely due to distorted planarity .
- Analytical differentiation : NOESY NMR or XRD identifies configuration via spatial proximity of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
